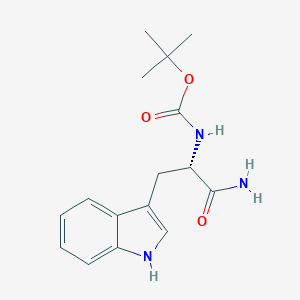

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

描述

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the biochemical reactions.

Molecular Mechanism

It is known that the compound can be deprotected using oxalyl chloride in methanol, a process that takes place under room temperature conditions for 1–4 hours with yields up to 90% . This suggests that Boc-L-Tryptophan amide may interact with other molecules in a specific way to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the deprotection of the compound can be achieved in 1–4 hours , indicating that the compound may have a relatively short half-life in certain conditions.

Metabolic Pathways

It is known that tryptophan, an essential amino acid, is catabolized by complex metabolic pathways . Since Boc-L-Tryptophan amide is a derivative of tryptophan, it may be involved in similar metabolic pathways.

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics . As Boc-L-Tryptophan amide is a derivative of the amino acid tryptophan, it may be possible to predict its subcellular localization based on its structure and properties.

生物活性

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate, known by its CAS number 62549-92-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is hypothesized to exert its biological effects through several mechanisms, primarily involving modulation of signaling pathways associated with neuroprotection and anti-inflammatory responses. Its structural similarity to other indole derivatives suggests potential interactions with serotonin receptors and modulation of neuroinflammatory processes.

Neuroprotective Effects

Research indicates that compounds similar to (S)-tert-butyl carbamate derivatives exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD). For instance, studies have shown that certain carbamate derivatives can reduce amyloid-beta (Aβ) aggregation and inhibit the activity of β-secretase, an enzyme implicated in AD pathology .

In vitro studies demonstrated that (S)-tert-butyl carbamate derivatives could reduce neuronal cell death induced by Aβ aggregates. The protective effect was linked to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that these compounds might modulate inflammatory responses in glial cells .

Cytotoxicity and Safety Profile

The cytotoxicity of (S)-tert-butyl carbamate has been evaluated in various cell lines. Preliminary data suggest a favorable safety profile with low cytotoxic effects at therapeutic concentrations. However, detailed dose-response studies are necessary to establish a comprehensive safety profile .

Case Studies

- Alzheimer's Disease Model :

- Inflammation Models :

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Neuroprotection | Reduced Aβ aggregation and neuronal death | Potential treatment for Alzheimer’s disease |

| Cytotoxicity | Low cytotoxic effects at therapeutic doses | Favorable safety profile |

| Inflammation | Decreased TNF-α and IL-6 production in astrocytes | Anti-inflammatory potential |

科学研究应用

Medicinal Chemistry

(S)-tert-butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate has been studied for its role as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of derivatives. Research indicates that modifications to the indole moiety can lead to compounds with improved efficacy against various biological targets, including cancer and inflammatory diseases .

The compound has shown promise as a potential agonist for formyl peptide receptors, which play a crucial role in immune response and inflammation resolution. Studies suggest that derivatives of this compound can significantly enhance the resolution of inflammation, making it a candidate for developing new anti-inflammatory therapies .

Peptide Synthesis

Due to its structure, this compound is utilized in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is particularly useful in solid-phase peptide synthesis, allowing for the selective protection and deprotection of amino acids during the assembly of peptides .

Case Study 1: Synthesis of Indole Derivatives

A recent study demonstrated the use of this compound in synthesizing novel indole derivatives with enhanced biological activity. The researchers modified the indole ring to create derivatives that exhibited increased potency against specific cancer cell lines, showcasing the compound's utility in drug discovery .

Case Study 2: Anti-inflammatory Research

In another investigation, researchers explored the anti-inflammatory properties of compounds derived from this compound. The study found that certain derivatives acted as effective agonists for formyl peptide receptors, leading to improved outcomes in models of acute inflammation .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMFCQAPZYKTON-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556356 | |

| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62549-92-2 | |

| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。